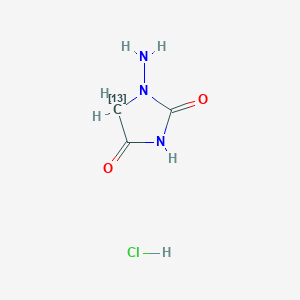
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is a labeled compound used primarily in scientific research. It is a derivative of 1-aminoimidazolidine-2,4-dione, with a carbon-13 isotope at the 5th position. This compound is often utilized in analytical and life sciences due to its unique isotopic labeling, which aids in various spectroscopic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride can be synthesized through the reaction of 1-imino-dimethylurea with formaldehyde under alkaline conditions. The reaction typically occurs in a warm reaction system, leading to the formation of 1-aminoimidazolidine-2,4-dione, which is then labeled with carbon-13 at the 5th position .
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amino derivatives .
Wissenschaftliche Forschungsanwendungen
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-aminoimidazolidine-2,4-dione-5-13C hydrochloride involves its interaction with specific molecular targets. The carbon-13 labeling allows for detailed tracking and analysis of its behavior in various systems. It primarily affects biochemical pathways by integrating into metabolic processes, providing insights into molecular interactions and transformations .
Vergleich Mit ähnlichen Verbindungen
1-Aminoimidazolidine-2,4-dione: The non-labeled version of the compound.
1-Benzylimidazolidine-2,4-dione: A derivative with a benzyl group.
4-Phenyl-1,3-thiazol-2-amine: Another heterocyclic compound with similar structural features.
Uniqueness: 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is unique due to its isotopic labeling, which provides enhanced capabilities for spectroscopic studies. This labeling allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations .
Eigenschaften
Molekularformel |
C3H6ClN3O2 |
|---|---|
Molekulargewicht |
152.54 g/mol |
IUPAC-Name |
1-amino-(513C)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1; |
InChI-Schlüssel |
WEOHANUVLKERQI-YTBWXGASSA-N |
Isomerische SMILES |
[13CH2]1C(=O)NC(=O)N1N.Cl |
Kanonische SMILES |
C1C(=O)NC(=O)N1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


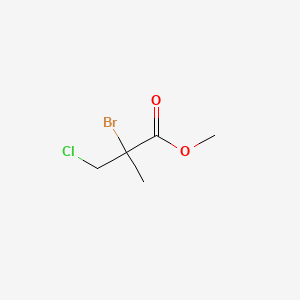
![6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13031297.png)
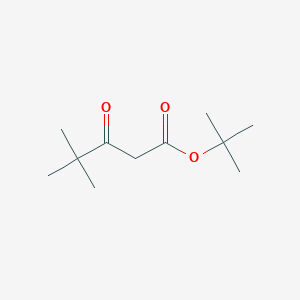
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

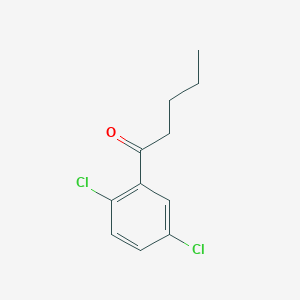
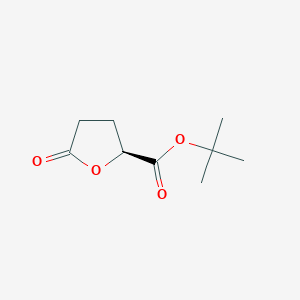
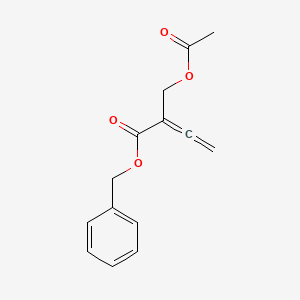
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
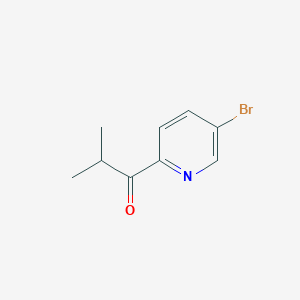
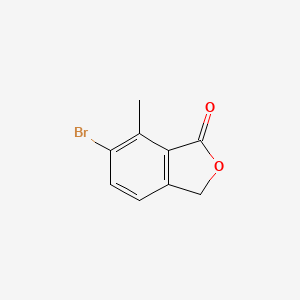
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

